tert-Butyl 4-amino-1H-pyrazole-1-carboxylate (CAS: 1018446-95-1) is a selectively protected heterocyclic building block widely utilized in the synthesis of pyrazole-core active pharmaceutical ingredients (APIs), including JAK and TYK2 kinase inhibitors [1]. By masking the reactive N1 position of the pyrazole ring with a tert-butoxycarbonyl (Boc) group, this compound isolates the chemical reactivity of the C4 primary amine. This structural modification transforms a highly polar, ambidentate nucleophile into a lipophilic, regioselective precursor. For procurement and process chemistry, this compound is prioritized over crude or unprotected alternatives because it streamlines complex cross-coupling workflows, eliminates the need for tedious chromatographic separation of regioisomers, and ensures reproducible scale-up in standard organic solvents .
Substituting tert-butyl 4-amino-1H-pyrazole-1-carboxylate with the baseline unprotected 4-amino-1H-pyrazole introduces severe process inefficiencies. The unprotected pyrazole possesses a free N1-H that actively competes with the C4-amine during electrophilic substitutions, amidations, and palladium-catalyzed cross-couplings [1]. This ambidentate reactivity typically results in complex mixtures of N1-alkylated/arylated and C4-alkylated/arylated products, drastically reducing the yield of the target API and necessitating expensive, solvent-heavy chromatographic purifications. Furthermore, alternative protecting groups (such as benzyl or tetrahydropyranyl) introduce their own drawbacks: benzyl groups require harsh catalytic hydrogenation for removal, which destroys reducible functional groups, while THP groups introduce a chiral center that complicates NMR analysis and crystallization . Thus, the N-Boc variant remains the procurement standard for regioselective, late-stage functionalization.
In palladium-catalyzed C-N bond formation (Buchwald-Hartwig coupling), the presence of the Boc group is critical for directing the catalyst exclusively to the exocyclic amine. Using tert-butyl 4-amino-1H-pyrazole-1-carboxylate yields >95% of the desired C4-arylated product. In contrast, the unprotected 4-amino-1H-pyrazole undergoes competitive N1-arylation, often dropping the target yield below 50% and creating a difficult-to-separate mixture of regioisomers [1].
| Evidence Dimension | Regioselectivity and Target Yield |
| Target Compound Data | >95% selectivity for C4-amine arylation |
| Comparator Or Baseline | Unprotected 4-amino-1H-pyrazole (<50% selectivity, competitive N1-arylation) |
| Quantified Difference | Near-total elimination of N1-arylation byproducts |
| Conditions | Pd-catalyzed Buchwald-Hartwig coupling (e.g., Pd(OAc)2, Xantphos, Cs2CO3) |
Eliminates the need for costly chromatographic separation of regioisomers, maximizing the yield of the target API precursor.
Late-stage deprotection of the pyrazole core requires mild conditions to preserve complex molecular architectures. The Boc group on tert-butyl 4-amino-1H-pyrazole-1-carboxylate is quantitatively removed using TFA in DCM at 25°C, leaving reducible functional groups (like alkenes or halogens) fully intact. Conversely, the common 1-benzyl-1H-pyrazol-4-amine comparator requires catalytic hydrogenation (Pd/C, H2) for deprotection, which readily reduces susceptible functional groups and requires specialized pressurized reactors .
| Evidence Dimension | Deprotection Conditions and Tolerance |
| Target Compound Data | 100% deprotection via TFA/DCM at 25°C; preserves reducible groups |
| Comparator Or Baseline | 1-benzyl-1H-pyrazol-4-amine (Requires H2/Pd/C, reduces alkenes/halogens) |
| Quantified Difference | Avoidance of reductive conditions |
| Conditions | Late-stage protecting group removal in complex API synthesis |
Broadens functional group tolerance in late-stage synthesis and avoids the capital expense of pressurized hydrogen reactors.
The addition of the Boc group significantly increases the lipophilicity of the pyrazole core. tert-Butyl 4-amino-1H-pyrazole-1-carboxylate exhibits high solubility (>0.5 M) in standard, volatile organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). The unprotected 4-amino-1H-pyrazole is highly polar and poorly soluble in these solvents, often necessitating the use of high-boiling, difficult-to-remove solvents like DMF or DMSO to achieve homogeneous reaction conditions .
| Evidence Dimension | Organic Solvent Solubility |
| Target Compound Data | Highly soluble (>0.5 M) in volatile solvents (DCM, EtOAc, THF) |
| Comparator Or Baseline | Unprotected 4-amino-1H-pyrazole (Poorly soluble, requires DMF/DMSO) |
| Quantified Difference | Enables use of low-boiling point solvents for reaction and workup |
| Conditions | Standard laboratory and process chemistry concentrations at 20-25°C |
Enables the use of volatile, easily removable solvents during synthesis, drastically reducing workup time and solvent removal costs.
Due to its strict regioselectivity, this compound is the optimal precursor for synthesizing pyrazole-containing APIs, such as JAK and TYK2 inhibitors. The Boc protection ensures that palladium-catalyzed cross-couplings occur exclusively at the C4-amine, preventing yield loss to N1-arylation [1].
The mild, acid-mediated deprotection profile of the Boc group makes this compound ideal for multi-step syntheses where reducible functional groups (e.g., alkenes, nitro groups, or aryl halides) are present. It avoids the destructive hydrogenation conditions required by benzyl-protected alternatives .
Because of its high solubility in volatile organic solvents (like DCM and THF), this compound is highly compatible with automated liquid handling systems. It allows for homogeneous reactions without the need for viscous, high-boiling solvents like DMSO, streamlining post-reaction solvent evaporation.
Irritant